(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral azido derivative of proline. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The azido group in its structure makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable proline derivative. One common method is the nucleophilic substitution reaction where a halogenated proline derivative reacts with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for the initial azidation reaction.
Hydrogen and Palladium on Carbon (Pd/C): Commonly used for the reduction of the azido group.
Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Amino Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules.
Protein Engineering: Incorporated into peptides and proteins to study structure-function relationships.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride largely depends on its chemical transformations. For instance, when used in click chemistry, the azido group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A hydroxyl derivative of proline with similar stereochemistry.
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: A fluorinated derivative with different electronic properties.
Uniqueness
The presence of the azido group in (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride makes it unique compared to its hydroxyl and fluorinated counterparts. The azido group provides a versatile handle for further chemical modifications, enabling a wide range of applications in various fields.
Properties
IUPAC Name |
(2S,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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